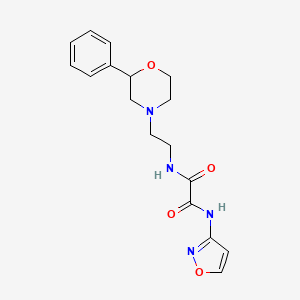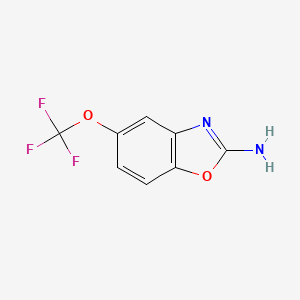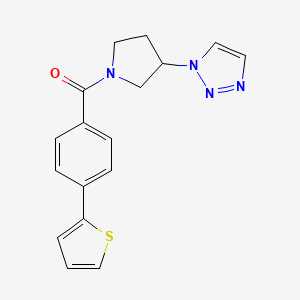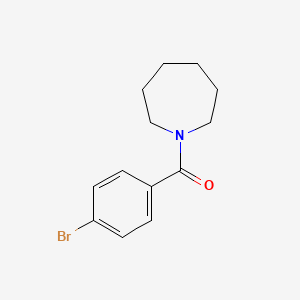![molecular formula C16H13N3O2 B2384064 2-(1H-インドール-3-イル)-2-オキソ-N-[(ピリジン-4-イル)メチル]アセトアミド CAS No. 888473-40-3](/img/structure/B2384064.png)
2-(1H-インドール-3-イル)-2-オキソ-N-[(ピリジン-4-イル)メチル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
科学的研究の応用
2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Antimicrobial Activity: The compound has shown promising results in inhibiting the growth of various bacterial and fungal strains.
Neuropharmacology: It is investigated for its potential neuroprotective effects and its ability to modulate neurotransmitter systems.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
作用機序
Target of Action
Similar compounds have shown activity againstStaphylococcus aureus and Methicillin-resistant S. aureus (MRSA) . These compounds have also been assessed for their ability to bind long RSH (RelA/SpoT homolog) proteins .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the polymerization of tubulin , which is a crucial process in cell division. This suggests that 2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide may interact with its targets to disrupt key cellular processes.
Biochemical Pathways
The inhibition of tubulin polymerization suggests that it may impact the cell cycle and cellular division processes
Result of Action
Similar compounds have been shown to induce cell apoptosis in a dose-dependent manner and arrest cells in the g2/m phase . This suggests that 2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide may have similar effects.
生化学分析
Biochemical Properties
Indole derivatives are known to exhibit a broad range of useful biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal and analgesic activity .
Cellular Effects
It is known that indole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-indole-3-carboxaldehyde and pyridine-4-methylamine.
Condensation Reaction: The 1H-indole-3-carboxaldehyde is reacted with pyridine-4-methylamine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Acylation: The amine is acylated with acetic anhydride to form the final product, 2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, palladium on carbon.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted indole derivatives.
類似化合物との比較
Similar Compounds
2-(1H-indol-3-yl)quinazolin-4(3H)-one: Known for its antimicrobial and anticancer properties.
2-(1H-indol-3-yl)acetamide: Studied for its neuroprotective effects.
2-(1H-indol-3-yl)-1H-benzo[d]imidazole: Exhibits significant antimicrobial activity.
Uniqueness
2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide is unique due to its dual functional groups (indole and pyridine) that contribute to its diverse biological activities. Its ability to inhibit multiple enzymes and modulate various biological pathways makes it a versatile compound in medicinal chemistry and drug development.
特性
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-15(13-10-18-14-4-2-1-3-12(13)14)16(21)19-9-11-5-7-17-8-6-11/h1-8,10,18H,9H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAINWRUZZWOIOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2383986.png)
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2383987.png)

![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2383995.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2383996.png)
![N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2383998.png)
![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B2384001.png)

